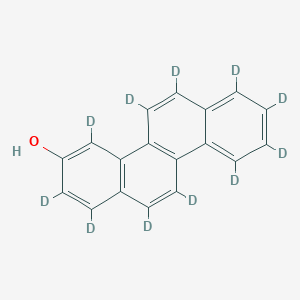

3-Hydroxychrysene-d11

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C18H12O |

|---|---|

Peso molecular |

255.4 g/mol |

Nombre IUPAC |

1,2,4,5,6,7,8,9,10,11,12-undecadeuteriochrysen-3-ol |

InChI |

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D |

Clave InChI |

PULKTNQKGZNFNB-LFFOKYCESA-N |

SMILES isomérico |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C3C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxychrysene-d11: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxychrysene-d11, a deuterated metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918). Due to its nature as a stable isotope-labeled internal standard, this guide focuses on the analytical applications for its non-deuterated counterpart, 3-hydroxychrysene (B41563), and the associated biological and toxicological implications of exposure to its parent compound.

Core Chemical and Physical Properties

This compound is primarily utilized in analytical chemistry as an internal standard for the quantification of 3-hydroxychrysene. The deuteration provides a distinct mass spectrometric signal, allowing for precise measurement. The CAS number for the unlabeled 3-Hydroxychrysene is 63019-39-6.[1][2][3][4]

| Identifier | This compound | 3-Hydroxychrysene |

| CAS Number | Not explicitly assigned (Unlabeled: 63019-39-6)[1][2][3] | 63019-39-6[1][4] |

| Molecular Formula | C₁₈HD₁₁O[1][2][3] | C₁₈H₁₂O[1][4] |

| Molecular Weight | 255.36 g/mol [1][2][3] | 244.29 g/mol [1][4] |

Metabolic Pathway of Chrysene

Chrysene, a polycyclic aromatic hydrocarbon, undergoes metabolic activation in biological systems, primarily mediated by cytochrome P450 enzymes. This process leads to the formation of various metabolites, including 3-hydroxychrysene. This metabolite can be further processed into other forms, some of which may have toxicological implications.

References

- 1. Metabolism of 3-hydroxychrysene by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 63019-39-6: 3-Hydroxychrysene | CymitQuimica [cymitquimica.com]

- 3. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Developmental toxicity of hydroxylated chrysene metabolites in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 3-Hydroxychrysene-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic and purification strategy for 3-Hydroxychrysene-d11. Due to the limited availability of direct literature for this specific isotopically labeled compound, this guide outlines a hypothetical, yet chemically robust, multi-step approach based on established methodologies for the synthesis of chrysenols and the deuteration of polycyclic aromatic hydrocarbons (PAHs).

Introduction

3-Hydroxychrysene is a metabolite of chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) commonly found as an environmental pollutant.[1] Its deuterated analogue, this compound, serves as an invaluable internal standard for quantitative analysis in environmental monitoring and metabolic studies, ensuring accuracy and reliability in detecting trace amounts of its unlabeled counterpart. This guide details a proposed synthetic pathway commencing with a photochemical cyclization to construct the chrysene core, followed by isotopic labeling and purification.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process designed to maximize isotopic incorporation and final product purity. The pathway involves:

-

Synthesis of a Methoxy-Protected Precursor : A Wittig reaction followed by photochemical cyclization to form 3-methoxychrysene (B41565).

-

Deuteration : Introduction of deuterium (B1214612) atoms onto the aromatic framework via acid-catalyzed hydrogen-deuterium exchange.

-

Deprotection : Cleavage of the methyl ether to yield the final hydroxylated product.

A schematic overview of this synthetic workflow is presented below.

Caption: Proposed synthetic and purification workflow for this compound.

Experimental Protocols

The following sections provide detailed hypothetical methodologies for each key stage of the synthesis and purification process.

Synthesis of 3-Methoxychrysene

This initial step is based on the photochemical synthesis of chrysenols.[2]

Step 1: Wittig Reaction

-

Suspend 3-methoxybenzyltriphenylphosphonium bromide (1.1 eq) in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., Argon).

-

Cool the suspension to -78°C and add a strong base such as n-butyllithium (1.1 eq) dropwise to form the ylide.

-

After stirring for 1 hour, add a solution of 1-naphthaldehyde (1.0 eq) in dry THF.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with ethyl acetate (B1210297).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-[2-(3-methoxyphenyl)vinyl]naphthalene.

Step 2: Photochemical Cyclization

-

Dissolve the 1-[2-(3-methoxyphenyl)vinyl]naphthalene (1.0 eq) in a suitable solvent like toluene, along with iodine (1.1 eq) and an oxygen scavenger like 1,2-epoxybutane (B156178) (30 eq).[2]

-

Degas the solution thoroughly.

-

Irradiate the solution with a high-pressure mercury lamp until the starting material is consumed (monitored by TLC or HPLC). The iodine color should fade.[2]

-

After the reaction is complete, wash the solution with aqueous sodium thiosulfate (B1220275) to remove excess iodine.

-

Dry the organic layer, concentrate, and purify the crude 3-methoxychrysene by recrystallization from a solvent such as heptane (B126788).[2]

Deuteration of 3-Methoxychrysene

This step is based on general methods for deuterating aromatic compounds using strong deuterated acids.[3]

-

Dissolve the purified 3-methoxychrysene in a deuterated solvent like benzene-d6.

-

Add a strong deuterated acid, such as deuterated triflic acid (CF3SO3D) or deuterated sulfuric acid (D2SO4), to the solution. The equivalent ratio of deuterium atoms to the aromatic hydrogens should be high to drive the exchange.[3]

-

Stir the mixture at an elevated temperature (e.g., 50-80°C) for an extended period (24-72 hours), monitoring the extent of deuteration by mass spectrometry.

-

Upon completion, carefully quench the reaction by adding it to a stirred mixture of D2O and sodium carbonate.

-

Extract the deuterated product with an organic solvent, dry the organic phase, and remove the solvent under vacuum to yield crude 3-Methoxychrysene-d11.

Deprotection to this compound

-

Dissolve the crude 3-Methoxychrysene-d11 in a dry, inert solvent such as dichloromethane (B109758) (DCM) under an argon atmosphere.

-

Cool the solution to 0°C or lower.

-

Add a solution of boron tribromide (BBr3) (1.5-2.0 eq) in DCM dropwise.

-

Stir the reaction at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for another 4-6 hours.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain the crude this compound.

Purification of this compound

Purification of the final product is critical to ensure its suitability as an analytical standard. A multi-step purification protocol is recommended.

Step 1: Column Chromatography

-

Adsorb the crude product onto a small amount of silica gel.

-

Perform flash column chromatography using a gradient of ethyl acetate in heptane or hexane. The polarity of the eluent should be gradually increased to elute the more polar hydroxy-PAH.

-

Collect fractions and analyze by TLC or HPLC to identify those containing the pure product.

Step 2: Recrystallization

-

Combine the pure fractions from chromatography and remove the solvent.

-

Dissolve the resulting solid in a minimal amount of a hot solvent system (e.g., toluene/heptane or ethanol/water).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

The final purity should be assessed by High-Performance Liquid Chromatography (HPLC), and the isotopic enrichment confirmed by Mass Spectrometry. Commercially available standards state a purity of >95% (HPLC).[3][4]

Data Presentation

The following tables summarize the key chemical data and hypothetical quantitative parameters for the synthesis of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | Not explicitly assigned; 63019-39-6 (unlabeled) | [3][5] |

| Molecular Formula | C18HD11O | [3][4] |

| Molecular Weight | 255.36 g/mol | [3][4] |

| Appearance | Expected to be a solid | [6] |

| Storage Temperature | +4°C | [3][4] |

Table 2: Hypothetical Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temp. | Time | Hypothetical Yield |

| Wittig Reaction | n-BuLi, 1-Naphthaldehyde | THF | -78°C to RT | 12-16 h | 70-85% |

| Photocyclization | I2, 1,2-Epoxybutane | Toluene | RT | 2-6 h | 40-50%[2] |

| Deuteration | CF3SO3D | Benzene-d6 | 50-80°C | 24-72 h | 80-95% |

| Deprotection | BBr3 | DCM | 0°C to RT | 5-8 h | 85-95% |

| Overall Yield | - | - | - | - | 20-35% |

Conclusion

This guide outlines a feasible, albeit hypothetical, pathway for the synthesis and purification of this compound. The described methods are based on well-established organic chemistry principles, including the photochemical formation of the chrysene skeleton and acid-catalyzed deuterium exchange. While this document provides a detailed framework, researchers should note that optimization of reaction conditions, particularly for the deuteration step, would be necessary to achieve high yields and isotopic purity. The successful synthesis of this labeled compound is crucial for advancing research in environmental analysis and toxicology.

References

- 1. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. CAS 63019-39-6: 3-Hydroxychrysene | CymitQuimica [cymitquimica.com]

3-Hydroxychrysene-d11: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, metabolic pathways, and analytical methodologies for 3-Hydroxychrysene-d11. This deuterated analog of a primary chrysene (B1668918) metabolite is a critical tool in environmental analysis, toxicology studies, and drug metabolism research.

Physical and Chemical Properties

This compound is a stable isotope-labeled form of 3-hydroxychrysene (B41563), a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene. The deuteration provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈HD₁₁O | [1][2] |

| Molecular Weight | 255.36 g/mol | [1][2] |

| Appearance | Solid (assumed based on 3-Hydroxychrysene) | [3] |

| Melting Point | ~250-255 °C (estimated from Chrysene) | |

| Boiling Point | ~448 °C (estimated from Chrysene) | |

| Solubility | Insoluble in water; Soluble in organic solvents (assumed based on 3-Hydroxychrysene) | [3] |

| Purity | >95% (by HPLC) | [1][2] |

| Storage Temperature | +4°C | [2] |

| Unlabeled CAS Number | 63019-39-6 | [1][2] |

Metabolic Pathway: The Role of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Chrysene, a common environmental pollutant, undergoes metabolic activation in biological systems, primarily through the action of cytochrome P450 (CYP) enzymes. This process is often initiated by the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. The metabolism of chrysene leads to the formation of various hydroxylated metabolites, including 3-hydroxychrysene.

The binding of chrysene to the AhR in the cytoplasm triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. In the nucleus, the AhR complex dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including those encoding for CYP1A1, CYP1A2, and CYP1B1. The subsequent upregulation of these enzymes accelerates the metabolism of chrysene to its hydroxylated forms.

Experimental Protocols

The following sections outline generalized experimental protocols for the extraction and analysis of this compound from biological matrices. These protocols are based on established methods for similar hydroxylated PAHs and may require optimization for specific applications.

Sample Preparation: Solid-Phase Extraction (SPE) from Urine

Solid-phase extraction is a common technique for the purification and concentration of hydroxylated PAHs from complex biological samples like urine.

Materials:

-

Urine sample

-

β-glucuronidase/arylsulfatase

-

Acetate (B1210297) buffer (pH 5)

-

SPE cartridges (e.g., C18)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Nitrogen gas supply

Protocol:

-

Enzymatic Hydrolysis: To deconjugate the hydroxylated metabolites, treat the urine sample with β-glucuronidase/arylsulfatase in an acetate buffer at 37°C overnight.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then water through it.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with water to remove interfering substances.

-

Elution: Elute the analytes from the cartridge using an appropriate organic solvent, such as acetonitrile or methanol.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of hydroxylated PAHs, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

Materials:

-

Prepared sample extract

-

Derivatization agent (e.g., BSTFA with 1% TMCS, or MTBSTFA)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol:

-

Derivatization: Add the derivatization agent to the dried sample extract. Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined period to ensure complete reaction. This step converts the hydroxyl group to a less polar and more volatile silyl (B83357) ether.[4][5]

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. The separation of the analytes is achieved on the GC column based on their boiling points and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The deuterated internal standard (this compound) allows for accurate quantification by correcting for any variations in sample preparation and instrument response.

Conclusion

This compound is an indispensable tool for the accurate quantification of 3-hydroxychrysene in various matrices. Understanding its physical and chemical properties, the metabolic pathways leading to its formation, and the appropriate analytical methodologies are crucial for its effective use in research. The protocols and information provided in this guide serve as a comprehensive resource for scientists and professionals in the fields of environmental science, toxicology, and drug development.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. CAS 63019-39-6: 3-Hydroxychrysene | CymitQuimica [cymitquimica.com]

- 4. Simultaneous analysis of PAH urinary mono- and dihydroxylated metabolites by GC-MS-MS following SPE and two-stage derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectral Data of 3-Hydroxychrysene-d11

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data

The fundamental quantitative data for 3-Hydroxychrysene-d11 are summarized in the table below. This information is crucial for mass spectrometer calibration and data interpretation.

| Parameter | Value | Reference |

| Chemical Formula | C₁₈HD₁₁O | [1][2] |

| Molecular Weight | 255.36 g/mol | [1][2] |

| Unlabeled CAS Number | 63019-39-6 | [1][2] |

| Parent Compound | 3-Hydroxychrysene | [3][4][5] |

| Parent Compound MW | 244.29 g/mol | [5] |

| Purity | >95% (via HPLC) | [1][2] |

Metabolic Pathway of the Parent Compound

3-Hydroxychrysene is a known metabolite of the polycyclic aromatic hydrocarbon chrysene (B1668918).[3] The metabolic pathway involves the enzymatic hydroxylation of the chrysene ring. This compound serves as a stable isotope-labeled internal standard for the quantification of 3-Hydroxychrysene in biological matrices.

Metabolic formation of 3-Hydroxychrysene from Chrysene.

Experimental Protocols: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a general protocol for the analysis of this compound, typically used as an internal standard in the quantification of 3-Hydroxychrysene.

3.1. Sample Preparation and Extraction

For biological samples, such as urine or plasma, an enzymatic hydrolysis step is often required to deconjugate the metabolites. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

Enzymatic Hydrolysis: Samples are treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.

-

Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction.

-

Extraction: The hydrolyzed sample is extracted with an organic solvent such as a mixture of toluene (B28343) and pentane.

-

Derivatization (Optional but common): The hydroxyl group can be derivatized (e.g., silylation) to improve chromatographic peak shape and thermal stability.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection: Splitless injection is typically used for trace analysis.

-

Carrier Gas: Helium or hydrogen.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes, for instance, starting at a lower temperature and ramping up to around 300°C.

-

Mass Spectrometer: A quadrupole, ion trap, or high-resolution mass spectrometer can be used.

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for targeted quantification to enhance sensitivity and selectivity.

Expected Mass Spectral Data and Fragmentation

While a specific spectrum for this compound is not available, the following behavior is anticipated under electron ionization:

-

Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z 255, corresponding to the molecular weight of the deuterated compound. The high stability of the polycyclic aromatic ring system generally results in a strong molecular ion signal.

-

Key Fragmentation: The fragmentation of aromatic alcohols is often characterized by the loss of small, stable neutral molecules.

-

Loss of CO: A fragment ion at m/z 227 ([M-28]⁺) resulting from the loss of a carbonyl group is a common fragmentation pathway for phenols.

-

Loss of CHO: A fragment ion at m/z 226 ([M-29]⁺) due to the loss of a formyl radical is also possible.

-

-

Isotopic Purity: The mass spectrum would also allow for the assessment of the isotopic purity of the standard by examining the relative intensities of ions at m/z values immediately below the molecular ion.

The mass spectrum of the non-deuterated parent compound, chrysene, is dominated by the molecular ion at m/z 228.[6][7][8] This further supports the expectation of a strong molecular ion for this compound.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of hydroxylated PAHs using a deuterated internal standard.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxychrysene | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. Chrysene [webbook.nist.gov]

- 7. Chrysene [webbook.nist.gov]

- 8. Chrysene [webbook.nist.gov]

In-Depth Technical Guide to the Certificate of Analysis for 3-Hydroxychrysene-d11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for the deuterated standard, 3-Hydroxychrysene-d11. Understanding the components of a CoA is critical for ensuring the quality, accuracy, and reproducibility of experimental results in research, particularly in metabolic studies, environmental analysis, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The following tables summarize the key quantitative data typically found on a Certificate of Analysis for this compound.

Table 1: Compound Identification and Physical Properties

| Parameter | Specification |

| Compound Name | This compound |

| Molecular Formula | C₁₈HD₁₁O |

| Molecular Weight | 255.36 g/mol [1] |

| Unlabeled CAS Number | 63019-39-6[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol (B129727), acetonitrile (B52724), and methylene (B1212753) chloride. |

| Storage Temperature | +4°C[1] |

Table 2: Purity and Isotopic Enrichment

| Analysis | Method | Result |

| Chemical Purity | HPLC-UV | 99.2% |

| Isotopic Purity (d11) | Mass Spectrometry | 98.5% |

| Isotopic Enrichment | Mass Spectrometry | 99.5 atom % D |

Table 3: Concentration and Formulation (if supplied in solution)

| Parameter | Method | Value |

| Concentration | Gravimetric Preparation & LC-MS/MS Verification | 100.0 µg/mL |

| Solvent | N/A | Acetonitrile |

| Uncertainty | N/A | ± 2.0% |

Experimental Protocols

Detailed methodologies are crucial for interpreting the data presented in a CoA and for replicating quality control assessments.

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method quantifies the percentage of this compound relative to any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 x 4.6-mm, 5-µm particle size) is commonly used for the separation of polycyclic aromatic hydrocarbons (PAHs).[2]

-

Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water.[2]

-

Gradient Program: Start with a higher percentage of water, gradually increasing the acetonitrile concentration over the course of the run to elute the hydrophobic PAH. A typical gradient might run from 60% acetonitrile/40% water to 100% acetonitrile over 20 minutes.[3]

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV absorbance is monitored at a wavelength appropriate for chrysene (B1668918) derivatives, typically 254 nm.[2]

-

Quantification: The peak area of this compound is compared to the total area of all detected peaks to calculate the chemical purity as a percentage.

Determination of Isotopic Purity and Enrichment by Mass Spectrometry (MS)

This analysis determines the distribution of deuterated species and the overall deuterium (B1214612) content. High-resolution mass spectrometry (HRMS) is often employed for this purpose.[4][5]

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS), such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

-

Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol or acetonitrile) and infused directly into the mass spectrometer or injected via the LC system.

-

Data Acquisition: The mass spectrometer is operated in full-scan mode to detect the molecular ions of all isotopic variants (isotopologues) of 3-Hydroxychrysene.

-

Data Analysis:

-

The relative intensities of the ion signals corresponding to the unlabeled (d0), partially deuterated (d1-d10), and fully deuterated (d11) forms of 3-Hydroxychrysene are measured.

-

Isotopic Purity is calculated as the percentage of the d11 isotopologue relative to the sum of all isotopologues.

-

Isotopic Enrichment is the mole fraction of the deuterium isotope expressed as a percentage.[6] It provides a measure of the deuterium content at the labeled positions.

-

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the analytical procedures described.

Caption: Overall quality control workflow for this compound.

Caption: Workflow for isotopic purity analysis by mass spectrometry.

References

- 1. This compound | CAS | LGC Standards [lgcstandards.com]

- 2. cdc.gov [cdc.gov]

- 3. researchgate.net [researchgate.net]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Commercial Suppliers and Technical Guide for 3-Hydroxychrysene-d11

For researchers, scientists, and drug development professionals, 3-Hydroxychrysene-d11 serves as a critical internal standard for the quantitative analysis of 3-hydroxychrysene (B41563), a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene (B1668918). Its deuterated nature allows for precise quantification in complex biological and environmental matrices by mass spectrometry-based methods. This guide provides an in-depth overview of commercial suppliers, a detailed experimental protocol for its use, and a visualization of the relevant metabolic pathway.

Commercial Availability

Several reputable chemical suppliers offer this compound, typically for research and analytical purposes. The table below summarizes key information from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| LGC Standards | TRC-H750057 | >95% (HPLC)[1][2] | 1 mg, 10 mg[1] | Certificate of Analysis and Safety Data Sheet available. Product is a neat solid.[1] |

| CymitQuimica | Inquire for details | Not specified | Not specified | Distributes products from Toronto Research Chemicals (TRC).[3] |

| Santa Cruz Biotechnology | sc-211234 | Not specified | Not specified | For research use only.[4] |

| Clearsynth | CS-T-98091 | Not specified | Not specified | Provided with a Certificate of Analysis. Intended for laboratory use only.[5] |

Experimental Protocol: Quantification of 3-Hydroxychrysene in Human Urine using this compound as an Internal Standard

This protocol outlines a method for the determination of 3-hydroxychrysene in human urine samples using gas chromatography-mass spectrometry (GC-MS) with isotope dilution, employing this compound as an internal standard. This method is adapted from established procedures for the analysis of hydroxylated PAHs in biological matrices.[6][7]

1. Materials and Reagents

-

This compound (Internal Standard)

-

3-Hydroxychrysene (Native Standard)

-

β-glucuronidase/sulfatase (from Helix pomatia)

-

Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Dichloromethane (GC grade)

-

Hexane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (derivatizing agent)

-

Pyridine (B92270) (GC grade)

-

Nitrogen gas, high purity

-

Human urine samples

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Centrifuge

-

SPE vacuum manifold

-

Heating block or water bath

-

GC-MS system

2. Standard Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 3-Hydroxychrysene and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the native standard in acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile.

3. Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples to room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

-

Aliquoting: Transfer 2 mL of the supernatant to a clean glass tube.

-

Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the this compound internal standard spiking solution to each urine sample, calibrator, and quality control sample.

-

Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/sulfatase to each tube. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridges by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes with 5 mL of dichloromethane.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine to the dried residue.

-

Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

-

Cool to room temperature before GC-MS analysis.

-

4. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS).

-

Injector: Splitless mode at 280°C.

-

Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

3-Hydroxychrysene-TMS derivative (quantification and qualifier ions).

-

This compound-TMS derivative (quantification and qualifier ions). (Note: The specific m/z values will need to be determined based on the mass spectrum of the derivatized standards).

-

-

5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the ratio of the peak area of the native 3-Hydroxychrysene to the peak area of the this compound internal standard against the concentration of the native standard.

-

Determine the concentration of 3-hydroxychrysene in the urine samples by calculating the peak area ratio and interpolating from the calibration curve.

-

The final concentration should be corrected for the initial volume of urine used and can be expressed as ng/mL or normalized to creatinine (B1669602) concentration (ng/g creatinine).

Metabolic Pathway of Chrysene

Chrysene is metabolized in humans primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, leading to the formation of various hydroxylated and dihydrodiol metabolites.[1][4] 3-Hydroxychrysene is one of the phenolic metabolites formed during this process. The following diagram illustrates a simplified metabolic activation pathway of chrysene.

Caption: Simplified metabolic pathway of chrysene in humans.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Degradation of Chrysene by Enriched Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. Quantification of monohydroxy-PAH metabolites in urine by solid-phase extraction with isotope dilution-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathways of Chrysene Leading to 3-Hydroxychrysene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chrysene (B1668918), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, is a widespread environmental contaminant originating from the incomplete combustion of organic materials. Classified as a weak carcinogen, chrysene requires metabolic activation to exert its toxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, leads to the formation of various metabolites, including phenols, dihydrodiols, and diol epoxides. Among the phenolic metabolites, 3-hydroxychrysene (B41563) is a significant product of chrysene biotransformation. Understanding the metabolic pathways leading to its formation is crucial for assessing the carcinogenic risk of chrysene and for developing strategies in drug development to mitigate the adverse effects of PAH exposure. This technical guide provides a comprehensive overview of the metabolic pathways involved in the formation of 3-hydroxychrysene from chrysene, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Metabolic Activation of Chrysene

The metabolic activation of chrysene is a multi-step process predominantly occurring in the liver, initiated by phase I enzymes, particularly the cytochrome P450 superfamily. The primary routes of chrysene metabolism involve the formation of epoxides, which are then converted to dihydrodiols or phenols.

The Role of Cytochrome P450 Enzymes

Cytochrome P450 enzymes, specifically isoforms CYP1A1 and CYP1A2, are the principal catalysts in the initial oxidation of chrysene.[1][2] These enzymes introduce an oxygen atom into the chrysene structure, forming unstable epoxide intermediates at various positions on the aromatic rings. The regioselectivity of these enzymes determines the initial site of oxidation and, consequently, the profile of metabolites formed.

The formation of phenolic metabolites, such as 3-hydroxychrysene, can occur through two primary mechanisms:

-

Direct Hydroxylation: CYP enzymes can directly hydroxylate the chrysene aromatic ring, leading to the formation of various hydroxychrysene isomers, including 3-hydroxychrysene. The precise mechanism of this direct insertion is complex and is influenced by the electronic properties of the chrysene molecule and the active site topology of the specific CYP isoform.

-

Arene Oxide Intermediate: Alternatively, CYP-mediated epoxidation of the chrysene double bonds forms arene oxide intermediates. These epoxides can then undergo spontaneous or non-enzymatic rearrangement to yield phenols.

While multiple hydroxychrysene isomers are formed, the regioselectivity of different CYP enzymes influences their relative abundance. For instance, studies with liver microsomes from the brown bullhead fish have shown that uninduced microsomes, which express constitutive levels of CYP enzymes, exhibit a preference for metabolism at the 1,2- and 3,4-positions of chrysene, leading to the formation of 1-hydroxychrysene (B107983) and 3-hydroxychrysene, respectively.[3]

Subsequent Metabolism of 3-Hydroxychrysene

Once formed, 3-hydroxychrysene can be further metabolized by phase I and phase II enzymes. Studies using rat liver microsomes have demonstrated that 3-hydroxychrysene can be converted into a variety of more polar metabolites, including dihydrodiols, triols, and diphenols.[4] This indicates that the initial hydroxylation to 3-hydroxychrysene is a key step in a cascade of metabolic events that can lead to either detoxification and excretion or further activation to more reactive species.

Quantitative Analysis of Chrysene Metabolism

The rate of chrysene metabolism and the formation of its metabolites can be quantified to understand the efficiency and capacity of the metabolic pathways. The following table summarizes key quantitative data from in vitro studies on chrysene metabolism.

| Parameter | Value | Species/System | Enzyme(s) | Substrate | Comments | Reference |

| Rate of Metabolism | 30.1 ± 2.53 pmol/min/mg protein | Brown Bullhead (untreated) | Constitutive CYPs | Chrysene | Represents the overall rate of chrysene disappearance. | [3] |

| Rate of Metabolism | 82.2 ± 0.71 pmol/min/mg protein | Brown Bullhead (3-MC induced) | Induced CYPs | Chrysene | 3-Methylcholanthrene is a known inducer of CYP1A enzymes. | [3] |

| Km | <0.1 µM | Human Liver Microsomes | Pooled CYPs | Chrysene | Michaelis-Menten constant, indicating a high affinity of the enzymes for chrysene. | [5] |

| Vmax | Not explicitly stated | Human Liver Microsomes | Pooled CYPs | Chrysene | Maximum reaction velocity. | [5] |

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of chrysene leading to the formation of 3-hydroxychrysene and its subsequent metabolites.

Experimental Protocols

In Vitro Metabolism of Chrysene using Human Liver Microsomes

This protocol describes a typical in vitro assay to study the metabolism of chrysene and the formation of 3-hydroxychrysene using pooled human liver microsomes.

Materials:

-

Pooled human liver microsomes

-

Chrysene

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

3-Hydroxychrysene analytical standard

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

-

Microsome Addition: Add a predetermined amount of pooled human liver microsomes to the reaction mixture. The protein concentration should be optimized to ensure linear metabolite formation over time.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiation of Reaction: Start the reaction by adding chrysene (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%) to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the microsomal proteins.

-

Extraction: Transfer the supernatant to a new tube and extract the metabolites with ethyl acetate. Repeat the extraction twice.

-

Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., methanol (B129727) or acetonitrile).

-

Analysis: Analyze the sample by HPLC with fluorescence detection or GC-MS to identify and quantify 3-hydroxychrysene.

HPLC-Fluorescence Method for the Analysis of 3-Hydroxychrysene

This method is suitable for the separation and quantification of hydroxychrysene isomers.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 50% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Fluorescence Detection: Excitation at 266 nm and emission at 384 nm for 3-hydroxychrysene.

-

Injection Volume: 20 µL

Quantification:

-

Generate a standard curve using known concentrations of a 3-hydroxychrysene analytical standard.

-

Quantify the amount of 3-hydroxychrysene in the samples by comparing their peak areas to the standard curve.

GC-MS Analysis of 3-Hydroxychrysene following Silylation

For GC-MS analysis, the hydroxyl group of 3-hydroxychrysene needs to be derivatized to increase its volatility. Trimethylsilylation (TMS) is a common derivatization technique.

Derivatization Protocol (TMS):

-

Drying: Ensure the extracted sample is completely dry.

-

Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample.

-

Incubation: Heat the mixture at 60-70°C for 30-60 minutes to complete the derivatization reaction.

-

Analysis: The derivatized sample is then ready for injection into the GC-MS system.

GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) to elute the derivatized analyte.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the characteristic mass spectrum of the TMS-derivatized 3-hydroxychrysene, and selected ion monitoring (SIM) mode for sensitive quantification.

Conclusion

The metabolic pathway leading to the formation of 3-hydroxychrysene from chrysene is a critical initial step in the biotransformation of this environmental carcinogen. The process is primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, through direct hydroxylation or via an arene oxide intermediate. The regioselectivity of these enzymes plays a key role in determining the yield of 3-hydroxychrysene relative to other isomers. Quantitative data, although limited for the specific formation of 3-hydroxychrysene, indicates that chrysene is a high-affinity substrate for human liver microsomal enzymes. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the metabolism of chrysene and the role of 3-hydroxychrysene in its overall toxicological profile. A deeper understanding of these metabolic pathways is essential for advancing risk assessment and for the development of novel therapeutics in fields impacted by PAH exposure.

References

- 1. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Metabolism of chrysene by brown bullhead liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of 3-hydroxychrysene by rat liver microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human in vitro metabolism of an environmental mixture of polycyclic aromatic hydrocarbons (PAH) found at the Portland Harbor Superfund Site - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of 3-Hydroxychrysene-d11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 3-Hydroxychrysene-d11, a deuterated analog of a chrysene (B1668918) metabolite. Understanding and quantifying isotopic purity is critical for applications in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document outlines the key concepts, analytical methodologies, and data interpretation relevant to ensuring the quality and reliability of this compound in research and development.

Introduction to Isotopic Purity

For a deuterated compound like this compound, purity encompasses not only the absence of chemical contaminants but also the extent and distribution of deuterium (B1214612) incorporation. It is practically impossible to synthesize a compound with 100% isotopic purity.[1] This results in the presence of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For this compound, which is designed to have eleven deuterium atoms (d11), the final product will inevitably contain a small population of molecules with ten deuterium atoms (d10), nine (d9), and so on.

Two key terms are crucial for understanding the isotopic composition of a deuterated compound:

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule.[1] For example, an isotopic enrichment of 99.5% means that at any given deuterated position, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[1]

-

Species Abundance: This is the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d11).

A high level of isotopic enrichment is essential for the utility of deuterated standards, ensuring minimal interference from unlabeled or partially labeled species in analytical assays.

Quantitative Data for this compound

While a specific Certificate of Analysis for this compound is not publicly available, the following tables represent typical data that would be provided by a supplier. This data is crucial for researchers to accurately use the compound in their experiments.

Table 1: General Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₁₈HD₁₁O |

| Molecular Weight | 255.36 g/mol |

| Unlabeled CAS Number | 63019-39-6 |

| Appearance | Neat Solid |

| Chemical Purity (HPLC) | >95%[2][3] |

| Storage Temperature | +4°C[2][3] |

Table 2: Representative Isotopic Purity Analysis of this compound

| Parameter | Value | Method |

| Isotopic Enrichment (per D site) | ≥ 98% | HRMS, NMR |

| d11 Species Abundance | > 85% | HRMS |

| d10 Species Abundance | < 15% | HRMS |

| d9 Species Abundance | < 1% | HRMS |

| d0 (Unlabeled) Species Abundance | < 0.1% | HRMS |

Note: The data in Table 2 is illustrative and represents typical values for a high-quality deuterated polycyclic aromatic hydrocarbon (PAH). Actual values are lot-specific and should be obtained from the supplier's Certificate of Analysis.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity is primarily achieved through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues in a sample. It separates ions based on their mass-to-charge ratio (m/z) with high precision, allowing for the differentiation of molecules with small mass differences, such as those resulting from H/D substitution.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). An unlabeled standard of 3-Hydroxychrysene is also prepared for comparison.

-

Instrumentation: An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR) is typically used.[5]

-

Analysis:

-

The instrument is calibrated to ensure high mass accuracy.

-

The unlabeled 3-Hydroxychrysene is analyzed to determine its natural isotopic abundance pattern, primarily due to the natural abundance of ¹³C.

-

The this compound sample is then infused or injected into the mass spectrometer.

-

A full scan mass spectrum is acquired over the expected m/z range for the protonated (or deprotonated) molecule.

-

-

Data Analysis:

-

The relative intensities of the ion signals corresponding to the different isotopologues (d11, d10, d9, etc.) are measured.

-

The raw intensities are corrected by subtracting the contribution of the natural ¹³C isotope abundance from the unlabeled portion of the molecule.

-

The isotopic purity (species abundance) is calculated from the corrected relative intensities of the isotopologue peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS excels at determining the distribution of isotopologues, ¹H NMR (Proton NMR) is exceptionally precise for quantifying the amount of residual, non-deuterated material.[1]

Experimental Protocol:

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A known amount of a high-purity internal standard (with a known number of protons) is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Analysis:

-

A quantitative ¹H NMR spectrum is acquired. Acquisition parameters are optimized for accurate integration, including a long relaxation delay.

-

The integral of the residual proton signals in the this compound sample is compared to the integral of the known internal standard.

-

-

Data Analysis:

-

The amount of residual protium (B1232500) (¹H) in the sample is calculated relative to the internal standard.

-

This allows for the determination of the overall isotopic enrichment.

-

Visualization of Workflows and Concepts

Isotopic Purity Determination Workflow

The following diagram illustrates the general workflow for the characterization of the isotopic purity of a deuterated compound.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. This compound | CAS | LGC Standards [lgcstandards.com]

- 3. This compound | CAS | LGC Standards [lgcstandards.com]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Hydroxylated PAHs Using 3-Hydroxychrysene-d11 as an Internal Standard by GC/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC/MS) is a cornerstone of environmental monitoring, toxicology, and drug metabolism studies. Achieving high accuracy and precision in these analyses is critical.[1] The use of internal standards is a powerful technique to minimize random and systematic errors that can occur during sample preparation and analysis.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry.[1] These standards are chemically identical to the analyte of interest but have a different mass-to-charge ratio (m/z), allowing the mass spectrometer to distinguish between them.[1]

3-Hydroxychrysene (B41563) is a metabolite of the polycyclic aromatic hydrocarbon (PAH) chrysene.[3] This application note describes a general method for the quantitative analysis of 3-hydroxychrysene or other structurally similar hydroxylated PAHs (OH-PAHs) in various matrices using 3-Hydroxychrysene-d11 as an internal standard. The protocol outlines sample preparation, GC/MS analysis, and data processing steps.

Analyte Information

| Compound | Formula | Molecular Weight | CAS Number (Unlabelled) |

| This compound | C₁₈HD₁₁O | 255.36 | 63019-39-6 |

Principle of the Method

This method utilizes the principle of Isotope Dilution Mass Spectrometry (IDMS). A known quantity of this compound is added to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.[2] Because the deuterated standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during extraction, cleanup, and derivatization, and exhibits similar behavior during chromatographic separation and ionization.[1]

By measuring the ratio of the MS response of the native analyte to the deuterated internal standard, variations introduced during the analytical workflow are effectively cancelled out.[2] Quantification is performed by creating a calibration curve that plots the response ratio against the concentration of the analyte in the calibration standards.

Experimental Workflow

The general workflow for the analysis using a deuterated internal standard is depicted below.

Caption: General workflow for quantitative analysis using an internal standard.

Protocols

This section details a representative protocol. Note: Specific parameters for sample extraction, cleanup, and GC/MS conditions should be optimized for the specific matrix and analyte of interest.

Reagents and Materials

-

Solvents: Dichloromethane, Hexane, Acetonitrile (Pesticide grade or equivalent)

-

Reagents: Anhydrous Sodium Sulfate (B86663), β-glucuronidase/arylsulfatase, Pyridine (B92270)

-

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Standards: 3-Hydroxychrysene (native), this compound (Internal Standard, IS)

-

Equipment: Vortex mixer, Centrifuge, Nitrogen evaporator, GC/MS system

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve 3-Hydroxychrysene and this compound in a suitable solvent (e.g., toluene) to create individual stock solutions. Store at 4°C.[4]

-

Intermediate Solutions (1 µg/mL): Prepare intermediate solutions by diluting the stock solutions in the same solvent.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound intermediate solution to the final working concentration.

-

Calibration Standards (e.g., 1-200 ng/mL): Prepare a series of calibration standards by spiking appropriate amounts of the native analyte intermediate solution into blank matrix extract. Add the IS spiking solution to each calibrator to achieve a constant final concentration (e.g., 50 ng/mL).

Sample Preparation (Example: Biological Matrix)

This procedure is adapted from methods for analyzing hydroxylated PAHs in biological samples.[6]

-

Spiking: To 1 mL of sample (e.g., urine, plasma), add a precise volume of the Internal Standard Spiking Solution (e.g., 50 µL of 100 ng/mL this compound). Vortex briefly.

-

Hydrolysis (if necessary): To deconjugate metabolites, add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 12-16 hours.

-

Extraction:

-

Perform a liquid-liquid extraction by adding 3 mL of a hexane:dichloromethane mixture (1:1, v/v).

-

Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 10 minutes.

-

Transfer the organic (upper) layer to a clean tube. Repeat the extraction twice more, pooling the organic layers.

-

-

Drying and Evaporation: Pass the pooled organic extract through a column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 1 hour to form trimethylsilyl (B98337) (TMS) derivatives.

-

Cool to room temperature before GC/MS analysis.

-

GC/MS Instrumental Analysis

The following are typical GC/MS parameters and may require optimization.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Injection Mode | Pulsed Splitless |

| Inlet Temperature | 300 °C |

| Carrier Gas | Helium or Hydrogen |

| Column | HP-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness[7] |

| Oven Program | Initial 80°C, hold 1 min; ramp 20°C/min to 250°C; ramp 10°C/min to 320°C, hold 5 min |

| Mass Spectrometer | Agilent 5977C MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 1: Example SIM Ions for TMS-Derivatized Analytes

| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 3-Hydroxychrysene | TMS-ether | 316 | 301 |

| This compound | TMS-ether | 327 | 312 |

| Note: These m/z values are theoretical for the TMS derivatives and must be confirmed experimentally by analyzing the mass spectrum of the derivatized standards. |

Data Analysis and Quantitative Results

-

Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the native analyte and the this compound internal standard.

-

Response Factor (RF): Calculate the response ratio for each calibration standard using the formula:

-

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Calibration Curve: Construct a calibration curve by plotting the Response Ratio against the known concentration of the analyte in each calibration standard. Perform a linear regression to determine the slope, intercept, and correlation coefficient (r²). An r² value >0.99 is typically desired.

-

Sample Quantification: Calculate the Response Ratio for the unknown samples and determine their concentrations by interpolating from the calibration curve.

Example Performance Data

The following table presents hypothetical but realistic performance data for a method validated using this compound as an internal standard.

Table 2: Hypothetical Method Performance Characteristics

| Parameter | Result |

| Calibration Range | 1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (RSD%) | |

| Low QC (3 ng/mL) | < 15% |

| Mid QC (50 ng/mL) | < 10% |

| High QC (150 ng/mL) | < 10% |

| Accuracy (% Recovery) | |

| Low QC (3 ng/mL) | 88 - 110% |

| Mid QC (50 ng/mL) | 92 - 105% |

| High QC (150 ng/mL) | 95 - 103% |

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 3-hydroxychrysene and related OH-PAHs by GC/MS. Its use effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.[1][8] The protocol described herein offers a solid foundation for developing and validating methods for various research and monitoring applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tdi-bi.com [tdi-bi.com]

- 8. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Polycyclic Aromatic Hydrocarbon (PAH) Metabolites using a Validated LC-MS/MS Method with 3-Hydroxychrysene-d11 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of various polycyclic aromatic hydrocarbon (PAH) metabolites in biological matrices, such as urine. The method employs 3-Hydroxychrysene-d11 as an internal standard to ensure accuracy and precision. This protocol is intended for researchers, scientists, and professionals in drug development and environmental health monitoring who are assessing human exposure to PAHs.[1][2]

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials.[2][3] Exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties.[3][4] Biomonitoring of PAH exposure is typically achieved by measuring their hydroxylated metabolites (OH-PAHs) in biological samples like urine.[1][2][5] LC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity and selectivity.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring reliable quantification.

Experimental Protocols

Sample Preparation (Human Urine)

This protocol outlines the necessary steps for the extraction and purification of PAH metabolites from urine samples.

a. Materials and Reagents:

-

Human urine samples

-

β-glucuronidase/arylsulfatase

-

Sodium acetate (B1210297) buffer (pH 5)

-

This compound internal standard solution

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)[2]

-

Water (LC-MS grade)

b. Protocol:

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of the this compound internal standard solution. Add 500 µL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C overnight to deconjugate the metabolites.[5]

-

Protein Precipitation: After incubation, add 250 µL of cold acetonitrile to precipitate proteins.[5] Centrifuge the sample to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the previous step onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.

-

Elute the analytes with 3 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

a. LC Conditions:

-

HPLC System: Agilent 1200 series or equivalent[6]

-

Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm or equivalent[6]

-

Mobile Phase A: Water with 0.1% formic acid[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[3]

-

Flow Rate: 0.4 mL/min[3]

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

b. MS/MS Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5000)[6]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]

-

Ion Source Temperature: 400°C[3]

-

Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for each analyte and the internal standard should be optimized.

Data Presentation

The following tables summarize the quantitative data for representative PAH metabolites.

Table 1: LC-MS/MS Parameters for PAH Metabolites and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| 1-Hydroxynaphthalene | 143.0 | 115.1 | 50 | -25 |

| 2-Hydroxynaphthalene | 143.0 | 115.1 | 50 | -25 |

| 2-Hydroxyfluorene | 181.1 | 152.1 | 50 | -30 |

| 3-Hydroxyphenanthrene | 207.1 | 178.1 | 50 | -35 |

| 1-Hydroxypyrene | 217.1 | 189.1 | 50 | -40 |

| 3-Hydroxychrysene | 243.1 | 215.1 | 50 | -40 |

| This compound (IS) | 254.2 | 225.2 | 50 | -40 |

Table 2: Method Validation Data

| Analyte | LLOQ (pg/mL) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |

| 1-Hydroxynaphthalene | 10 | >0.99 | 95-105 | <10 |

| 2-Hydroxyfluorene | 5 | >0.99 | 92-108 | <12 |

| 3-Hydroxyphenanthrene | 5 | >0.99 | 97-103 | <8 |

| 1-Hydroxypyrene | 2 | >0.99 | 98-102 | <7 |

| 3-Hydroxychrysene | 2 | >0.99 | 96-104 | <9 |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for PAH metabolite quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of PAH metabolites in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for large-scale biomonitoring studies and for assessing exposure to PAHs in various populations. The detailed protocol and performance data presented herein can be readily adopted by laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: Biomonitoring of Polycyclic Aromatic Hydrocarbon Exposure Using 3-Hydroxychrysene-d11 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds generated from the incomplete combustion of organic materials, posing significant health risks due to their carcinogenic and mutagenic properties.[1] Human exposure to PAHs can occur through various routes, including inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact.[2] Biomonitoring provides a valuable tool for assessing human exposure to these hazardous compounds by measuring PAH metabolites in biological samples, such as urine.[3][4]

Chrysene (B1668918) is a PAH of particular concern and is classified as a probable human carcinogen.[5][6][7] Upon entering the body, chrysene is metabolized into various hydroxylated forms, with 3-hydroxychrysene (B41563) being one of its metabolites.[8][9] The measurement of urinary 3-hydroxychrysene serves as a biomarker for recent exposure to chrysene.[10] To ensure the accuracy and reliability of quantitative analysis, a stable isotope-labeled internal standard, such as 3-Hydroxychrysene-d11, is employed. This deuterated analog of the analyte mimics the chemical behavior of 3-hydroxychrysene during sample preparation and analysis, thereby correcting for any variations in extraction efficiency and matrix effects.[11][12][13] This application note provides a detailed protocol for the determination of 3-hydroxychrysene in human urine using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of Chrysene

Chrysene undergoes metabolic activation in the body, primarily through the action of cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites. One of the key metabolites formed is 3-hydroxychrysene.[8] This metabolite is then conjugated with glucuronic acid or sulfate (B86663) to increase its water solubility and facilitate its excretion in urine.[3] The general metabolic pathway is illustrated below.

Experimental Protocols

This section details the methodology for the analysis of 3-hydroxychrysene in human urine samples.

I. Reagents and Materials

-

Standards: 3-Hydroxychrysene and this compound (purity >95%)[11][12][13]

-

Enzymes: β-glucuronidase/arylsulfatase

-

Solvents: Methanol (B129727), Acetonitrile (B52724), Ethyl acetate (B1210297) (HPLC or GC grade)

-

Buffers: Sodium acetate buffer (1M, pH 5.5)[14]

-

Solid-Phase Extraction (SPE) Cartridges: C18 or polymeric absorbent-based cartridges

-

Derivatization Agent (for GC-MS): N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[10]

-

Other Reagents: Deionized water, Nitrogen gas

II. Sample Collection and Storage

-

Collect first-morning void urine samples in sterile, disposable collection cups.[15]

-

For homogenization, vortex the samples at maximum speed for one minute.[15]

-

Store the urine samples at -20°C or lower until analysis to ensure the stability of the analytes.[15][16]

III. Sample Preparation

-

Enzymatic Hydrolysis:

-

Thaw urine samples at room temperature.[15]

-

Pipette a 1 mL aliquot of the urine sample into a clean tube.

-

Add the internal standard solution (this compound).

-

Add 1 mL of sodium acetate buffer (1M, pH 5.5).[14]

-

Add β-glucuronidase/arylsulfatase to deconjugate the metabolites.[14]

-

Incubate the mixture, for example, in a water bath, to facilitate the enzymatic reaction.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by deionized water.[16]

-

Load the hydrolyzed urine sample onto the conditioned cartridge.

-

Wash the cartridge with a suitable solvent (e.g., 30% methanol in water) to remove interferences.[16]

-

Dry the cartridge completely.[16]

-

Elute the analytes with a suitable organic solvent, such as methanol or ethyl acetate.[1][16]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.[16]

-

Reconstitute the residue in a suitable solvent (e.g., methanol) for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.[16]

-

-

Derivatization (for GC-MS analysis):

-

Add the derivatization agent (e.g., MSTFA) to the dried extract.[10]

-

Heat the mixture to facilitate the reaction, which converts the hydroxyl group to a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[17]

-

The derivatized sample is then ready for GC-MS analysis.

-

IV. Instrumental Analysis

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 analytical column is commonly used for the separation of PAH metabolites.

-

Mobile Phase: A gradient of methanol or acetonitrile and water containing a suitable modifier (e.g., 0.1 mM ammonium (B1175870) fluoride).[14]

-

Mass Spectrometer: A tandem mass spectrometer operated in negative electrospray ionization (ESI) mode.[14][18]

-

Detection: Monitor specific ion transitions for both 3-hydroxychrysene and this compound using Selected Reaction Monitoring (SRM).[18]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Chromatographic System: A gas chromatograph.[17]

-

Column: A capillary column suitable for PAH analysis.

-

Carrier Gas: Helium or Hydrogen.

-

Mass Spectrometer: A mass spectrometer operated in electron ionization (EI) mode.

-

Detection: Monitor characteristic ions of the derivatized 3-hydroxychrysene and this compound.[17]

Experimental Workflow

The overall experimental workflow for the biomonitoring of 3-hydroxychrysene is depicted in the following diagram.

References

- 1. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polycyclic aromatic hydrocarbon metabolites in urine as biomarkers of exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pjoes.com [pjoes.com]

- 5. Chrysene | C18H12 | CID 9171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of urinary metabolites of polycyclic aromatic hydrocarbons in precarious workers of highly exposed occupational scenarios in Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. 3-Hydroxychrysene | C18H12O | CID 44285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Quantitative determination of hydroxy polycylic aromatic hydrocarbons as a biomarker of exposure to carcinogenic polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | CAS | LGC Standards [lgcstandards.com]

- 12. This compound | CAS | LGC Standards [lgcstandards.com]

- 13. This compound | CAS | LGC Standards [lgcstandards.com]

- 14. wwwn.cdc.gov [wwwn.cdc.gov]

- 15. produccioncientifica.usal.es [produccioncientifica.usal.es]

- 16. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Application Notes & Protocols: Spiking 3-Hydroxychrysene-d11 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the accurate spiking of 3-Hydroxychrysene-d11 into environmental samples, such as soil and water. This compound, a deuterated form of a chrysene (B1668918) metabolite, is an ideal surrogate standard for quantifying hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) in environmental matrices. Its use allows for the assessment of analytical method performance, including extraction efficiency and matrix effects.